Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Physicochemical Properties ADME Medicinal Chemistry

Fragment-based drug discovery for kinase inhibitors requires soluble, synthetically tractable scaffolds. Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7) delivers: • Low LogP (0.6) vs 5-halo analogs (LogP 2.25) for SPR/NMR screening • 5-NH2 enables direct amide/sulfonylation without cross-coupling • 97% ISO-certified purity ensures batch consistency. Ideal for FBDD hit-to-lead and preclinical candidate synthesis. Global stock available.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1101120-35-7
Cat. No. B1397931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
CAS1101120-35-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2,11H2,1H3
InChIKeyPEZWWKGGTIYZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7): Core Identity and Class Positioning


Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7) is a heterocyclic building block within the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine core bearing a 5-amino group and a 3-ethyl carboxylate ester . With a molecular weight of 205.21 g/mol and typical commercial purity of 95–97% [1], this compound serves as a key intermediate in medicinal chemistry programs, particularly for the development of kinase inhibitors and other pharmacologically relevant heterocyclic scaffolds [2].

Procurement Risk Analysis: Why Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Casually Substituted with 5-Halo or 7-Substituted Analogs


The pyrazolo[1,5-a]pyridine scaffold is exquisitely sensitive to substitution pattern; replacing the 5-amino group with a halogen (Cl, Br) or relocating the ester to the 2-position fundamentally alters both the physicochemical properties and the synthetic trajectory of downstream products [1][2]. The 5-amino group provides a critical hydrogen-bond donor and a unique synthetic handle for amide bond formation, sulfonylation, or diazotization, enabling reaction pathways that are inaccessible with the corresponding 5-chloro or 5-bromo analogs [2]. Furthermore, the 3-carboxylate position is the validated site for kinase inhibitor pharmacophores, whereas 2-substituted regioisomers often lack the same target engagement [1]. The evidence below quantifies these differences to inform scientific selection.

Quantitative Differentiation Evidence: Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate vs. Closest Analogs


Enhanced Aqueous Solubility: LogP and Hydrogen-Bond Donor Comparison vs. 5-Chloro Analog

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate exhibits a predicted octanol-water partition coefficient (LogP) of 0.6, which is substantially lower than the LogP of 2.25 reported for the methyl ester of the 5-chloro analog [1][2]. Additionally, the target compound possesses one hydrogen-bond donor (the 5-amino group), whereas the 5-chloro analog has zero [1]. This combination of lower lipophilicity and the presence of a hydrogen-bond donor predicts superior aqueous solubility and a more favorable ADME profile for early-stage drug discovery programs.

Physicochemical Properties ADME Medicinal Chemistry

Synthetic Versatility: Primary Amine Reactivity Enables Unique Derivatization Pathways Unavailable to 5-Halo Analogs

The 5-amino group of ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, and diazotization/Sandmeyer reactions, enabling the synthesis of diverse amide, sulfonamide, and 5-substituted derivatives [1]. In contrast, the 5-chloro and 5-bromo analogs (e.g., ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate, CAS 886364-13-2; ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, CAS 885276-93-7) are limited to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that require specialized catalysts and anhydrous conditions [2]. The amino group thus offers a broader and more operationally simple reaction space for library synthesis.

Synthetic Chemistry Building Blocks Functional Group Handles

Class-Level Evidence for Kinase Inhibition: The 5-Amino Substitution Is Critical for Biological Activity

While direct IC50 data for the exact compound are not available, class-level inference from the pyrazolo[1,5-a]pyridine scaffold demonstrates the importance of substitution at the 5-position. A closely related fragment, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (lacking the 5-amino group), was reported to have an IC50 of 350 µM against HIV-1 reverse transcriptase (RT) with a ligand efficiency of 0.34 kcal/mol/HA [1]. Medicinal chemistry optimization of this scaffold, including the introduction of amino groups at the 5-position, is a known strategy to improve both potency and selectivity for kinase targets [2]. Therefore, the 5-amino group in the target compound is expected to provide a significantly enhanced binding profile compared to the unsubstituted core.

Kinase Inhibition Fragment-Based Drug Discovery HIV-1 Reverse Transcriptase

Purity and Vendor Reliability: Consistent 95–97% Purity with ISO-Certified Supply Chains

Commercial sources for ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate consistently report purity specifications of 95% (AKSci, Sigma-Aldrich/AldrichCPR) to 97% (Cool Pharm, MolCore) [1]. MolCore specifically markets this compound as ISO-certified for global pharmaceutical R&D applications . In contrast, the 5-chloro analog (CAS 886364-13-2) and 5-bromo analog (CAS 885276-93-7) are less commonly stocked, and when available, may have lower purity specifications or longer lead times [2]. The target compound's broader commercial availability with defined purity metrics reduces procurement risk and accelerates project timelines.

Quality Control Procurement Vendor Specification

Procurement-Ready Applications for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Based on Verified Differentiation


Kinase Inhibitor Fragment Libraries Requiring Soluble Amino-Heterocycle Scaffolds

Based on its low LogP (0.6) and hydrogen-bond donor capacity [1], this compound is ideally suited for fragment-based drug discovery (FBDD) programs targeting kinases or reverse transcriptase. Unlike more lipophilic 5-halo analogs (e.g., methyl 5-chloro analog LogP 2.25) [2], the target compound provides better aqueous solubility for fragment screening and biophysical assays (SPR, NMR, X-ray crystallography). The 5-amino group also serves as a vector for fragment growing via amide coupling, enabling rapid SAR exploration [3].

Synthesis of 5-Amido and 5-Sulfonamido Derivatives for Medicinal Chemistry SAR

The primary 5-amino group enables straightforward derivatization via acylation or sulfonylation to generate focused libraries of pyrazolo[1,5-a]pyridine-3-carboxylate amides and sulfonamides [1]. This synthetic pathway is operationally simpler and broader in scope than the cross-coupling reactions required for 5-chloro or 5-bromo analogs (CAS 886364-13-2, CAS 885276-93-7) [4]. Procurement of the amino compound therefore accelerates the production of diverse SAR probes in early-stage medicinal chemistry campaigns.

Pharmaceutical Intermediate in cGMP-Compliant Synthesis Routes

With ISO-certified purity of 97% available from reputable vendors , this compound is a reliable starting material for the multi-step synthesis of kinase inhibitors intended for preclinical candidate selection. The consistent quality reduces the risk of batch-to-batch variability in critical synthetic steps, a key consideration for process chemistry groups advancing compounds toward IND-enabling studies.

Physicochemical Property Benchmarking in ADME Optimization Studies

The compound's calculated LogP of 0.6 and molecular weight of 205.21 g/mol place it well within favorable drug-like property space [1]. Researchers can use this compound as a baseline scaffold to measure the impact of further substitutions on lipophilicity, solubility, and permeability. Its favorable profile contrasts with the higher LogP of 5-halo analogs [2], making it a superior starting point for optimizing ADME properties in lead series.

Technical Documentation Hub

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